Dodecaprenyl-MPDA
Description
Significance of Ubiquinone (Coenzyme Q) in Cellular Bioenergetics Research
Ubiquinone, or Coenzyme Q (CoQ), is a lipid-soluble molecule essential for life, found in the membranes of most eukaryotic cells. caldic.com Its primary and most well-understood function is as a mobile electron carrier in the mitochondrial electron transport chain (ETC). droracle.aicaldic.complos.org This chain is the final stage of cellular respiration, where the energy stored in nutrients is converted into adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. droracle.ai
CoQ accepts electrons from complexes I and II of the ETC and transfers them to complex III. caldic.comnih.gov This electron transport is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthesis. caldic.com Given its central role in energy production, CoQ is particularly abundant in tissues with high energy demands, such as the heart, liver, and muscles. droracle.ai Beyond its role in the ETC, the reduced form of CoQ, ubiquinol (B23937), is a potent antioxidant, protecting cellular membranes from damage by reactive oxygen species (ROS). caldic.complos.orgimrpress.com
Overview of the Ubiquinone Biosynthesis Pathway and its Intermediates
The biosynthesis of ubiquinone is a complex process that involves at least 14 proteins in mammalian cells. mdpi.com The pathway can be broadly divided into three main stages: the synthesis of the benzoquinone head group, the formation of the polyisoprenoid tail, and the condensation of these two parts followed by a series of modifications to the head group. caldic.comnih.gov
The benzoquinone ring is derived from the amino acid tyrosine. caldic.comoup.com The polyisoprenoid tail, which varies in length between species, is synthesized from isopentenyl diphosphate (B83284) via the mevalonate (B85504) pathway. caldic.comfrontiersin.org In humans, the tail consists of ten isoprene (B109036) units (CoQ10), while in the yeast Saccharomyces cerevisiae, it has six (CoQ6). caldic.com
Once the head group and tail are synthesized, they are joined together in a reaction catalyzed by the enzyme COQ2. nih.gov This is followed by a series of enzymatic modifications—hydroxylations, methylations, and a decarboxylation—to the benzoquinone ring. mdpi.comgenome.jp These modifications result in the final, functional ubiquinone molecule.
A number of intermediate molecules are formed during this process. These include, but are not limited to, 4-hydroxybenzoate (B8730719), polyprenyl-4-hydroxybenzoate, and various polyprenylated phenol (B47542) and benzoquinone derivatives. oup.com
Positioning of Dodecaprenyl-MPDA as a Key Intermediate in CoQ Biosynthesis
Dodecaprenyl-6-methoxy-2-methyl-1,4-benzoquinol (this compound) is a specific intermediate in the biosynthesis of CoQ with a twelve-unit isoprenoid tail. While the length of the polyisoprenoid tail can vary, the core structure and modification pathway of the benzoquinone head are largely conserved.
The formation of the molecule analogous to this compound in the CoQ biosynthetic pathway occurs after several modification steps of the initial polyprenylated benzoquinone ring. Specifically, it is the product of a C-methylation reaction. In yeast, the enzyme Coq5 catalyzes the methylation of 2-methoxy-6-polyprenyl-1,4-benzoquinone to produce 2-methoxy-3-methyl-6-polyprenyl-1,4-benzoquinol (a generic form of this compound). researchgate.net This step is crucial as it adds one of the methyl groups to the benzoquinone ring, a necessary feature for the final ubiquinone molecule.
Historical Context of Research on Polyprenylated Benzoquinone Intermediates
Research into the biosynthesis of ubiquinone and its intermediates has a long history, dating back to the discovery of CoQ itself in the 1950s. nih.gov Early studies in bacteria and yeast were instrumental in delineating the major steps of the pathway. oup.com The use of mutants deficient in specific steps of CoQ biosynthesis allowed for the isolation and identification of various polyprenylated benzoquinone intermediates. oup.com
In 1977, researchers demonstrated that rat mitochondria could prenylate vanillic acid and 3,4-dihydroxybenzoic acid and incorporate them into the CoQ synthesis pathway. mdpi.com A year later, studies in S. cerevisiae models unable to synthesize CoQ showed an accumulation of prenylated vanillic acid. mdpi.com These findings were crucial in establishing the sequence of hydroxylation and methylation reactions.
The identification and characterization of the genes and enzymes involved in each step, such as the COQ genes in yeast and their homologs in other organisms, have provided a more detailed molecular understanding of the process. nih.govyeastgenome.org This research has not only illuminated the fundamental biology of cellular energy production but has also provided insights into diseases caused by defects in CoQ biosynthesis. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
diazanium;[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H99O4P.2H3N/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-64-65(61,62)63;;/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H2,61,62,63);2*1H3/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFTPYDAPOAFB-AVYAWHPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H105N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis Pathway of Dodecaprenyl Mpda
Initial Precursor Pathways for Ubiquinone Biosynthesis
The biosynthesis of Dodecaprenyl-MPDA is contingent on the production of two fundamental building blocks: the dodecaprenyl diphosphate (B83284) tail and an aromatic head group precursor. These are synthesized through separate, highly regulated metabolic routes.
Isoprenoid Chain Synthesis
The dodecaprenyl tail of this compound is a long, hydrophobic chain composed of twelve isoprene (B109036) units. The fundamental five-carbon (C5) building blocks for this chain, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two primary pathways: the mevalonate (B85504) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. d-nb.infotandfonline.commetwarebio.com
In eukaryotes, archaea, and some bacteria, the mevalonate (MVA) pathway is the primary source of IPP and DMAPP. d-nb.infowikipedia.org This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comnumberanalytics.com The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key rate-limiting step. numberanalytics.com A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP. wikipedia.orgnumberanalytics.com IPP can then be isomerized to DMAPP. metwarebio.com
Key Stages of the Mevalonate Pathway:
| Step | Reactant(s) | Product | Key Enzyme(s) |
|---|---|---|---|
| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA | Acetoacetyl-CoA thiolase |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | HMG-CoA synthase |
| 3 | HMG-CoA | Mevalonate | HMG-CoA reductase |
| 4 | Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase |
| 5 | Mevalonate-5-phosphate | Mevalonate-5-diphosphate | Phosphomevalonate kinase |
| 6 | Mevalonate-5-diphosphate | Isopentenyl diphosphate (IPP) | Diphosphomevalonate decarboxylase |
In most bacteria and plants, the MEP pathway provides the necessary IPP and DMAPP precursors. d-nb.infotandfonline.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). tandfonline.comoup.com Through a series of enzymatic reactions, DXP is converted into MEP and ultimately into IPP and DMAPP. tandfonline.com
Once the basic C5 units (IPP and DMAPP) are synthesized, they undergo a series of condensation reactions to form the long dodecaprenyl (C60) chain. This elongation process is catalyzed by polyprenyl diphosphate synthases. frontiersin.org The process begins with a primer, often farnesyl diphosphate (FPP; C15), which is itself formed from the condensation of DMAPP with two molecules of IPP. frontiersin.org Subsequently, nine more IPP units are sequentially added to FPP to create dodecaprenyl diphosphate. researchgate.netnih.gov This processive elongation is carried out by specific prenyltransferases that determine the final chain length of the polyprenyl tail. bibliotekanauki.pluniprot.org
Methylerythritol Phosphate (MEP) Pathway Considerations
Aromatic Head Group Precursor Formation (e.g., from Tyrosine)
The aromatic head group of ubiquinone is derived from an aromatic precursor, which in higher eukaryotes is primarily the amino acid tyrosine. oup.combibliotekanauki.plnih.gov The pathway for the conversion of tyrosine to 4-hydroxybenzoate (B8730719) (4-HB), the immediate precursor that condenses with the isoprenoid tail, is not fully elucidated in all organisms. nih.govmdpi.com However, it is understood to involve a series of enzymatic steps. In some organisms, phenylalanine can also serve as a precursor, first being converted to tyrosine. nih.govmdpi.com In bacteria and yeast, the shikimate pathway can also produce chorismate, which is then converted to 4-HB. oup.com
Proposed Steps in Tyrosine to 4-Hydroxybenzoate Conversion:
Transamination: Tyrosine is converted to 4-hydroxyphenylpyruvate. oup.com
Reduction: 4-hydroxyphenylpyruvate is reduced to 4-hydroxyphenyllactate. oup.com
Further Conversion: The subsequent steps to convert 4-hydroxyphenyllactate to 4-hydroxybenzoate are thought to involve a β-oxidation-like process of 4-hydroxycinnamate. oup.com
Condensation and Initial Modifications Leading to this compound
The culmination of the precursor pathways is the condensation of the dodecaprenyl diphosphate tail with the 4-hydroxybenzoate head group. This crucial step is catalyzed by a membrane-bound enzyme, 4-hydroxybenzoate polyprenyltransferase (PPT), also known as Coq2 in yeast. frontiersin.orgbibliotekanauki.plnih.gov This enzyme facilitates a C-C bond formation between the aromatic ring of 4-HB and the C1 of dodecaprenyl diphosphate, releasing pyrophosphate. nih.gov
The product of this condensation reaction, 3-dodecaprenyl-4-hydroxybenzoate, is a key intermediate in the ubiquinone biosynthetic pathway. frontiersin.org While the provided outline focuses on the formation of this compound, it is important to note that the direct biosynthetic link and the specific modifications leading from 3-dodecaprenyl-4-hydroxybenzoate to this compound are not extensively detailed in the readily available scientific literature. The "MPDA" moiety (monophosphate N,N'-diacetylchitobiosyl amine) suggests subsequent modifications involving phosphorylation and the addition of a diacetylchitobiosyl amine group. These modifications would be catalyzed by specific transferases and kinases, though the precise enzymes and sequence of events remain an area of ongoing research.
Polyprenyl-4-hydroxybenzoate Synthesis
The journey to this compound commences with the synthesis of its two primary building blocks: a twelve-unit isoprenoid chain (dodecaprenyl) and a 4-hydroxybenzoate (4-HB) ring. The polyprenyl tail is assembled from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves products of the mevalonate pathway. nih.gov The enzyme polyprenyl diphosphate synthase is responsible for elongating the isoprenoid chain to its specific length.
The precursor of the benzoquinone ring, 4-HB, is derived from the amino acid tyrosine in eukaryotes. nih.gov While the complete pathway of 4-HB synthesis from tyrosine is not fully elucidated, it represents a critical initial step. mdpi.com
The key condensation reaction is catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase, also known as COQ2 in eukaryotes. mdpi.comfrontiersin.org This enzyme attaches the dodecaprenyl pyrophosphate tail to the 4-hydroxybenzoate head group, forming polyprenyl-4-hydroxybenzoate (PPHB). nih.gov This reaction is a pivotal, committing step in the biosynthesis of this class of molecules. frontiersin.org
Table 1: Key Molecules in Polyprenyl-4-hydroxybenzoate Synthesis
| Molecule | Role |
| Isopentenyl Pyrophosphate (IPP) | Building block for the polyprenyl tail |
| Dimethylallyl Pyrophosphate (DMAPP) | Initial building block for the polyprenyl tail |
| Dodecaprenyl Pyrophosphate | 12-unit isoprenoid chain donor |
| 4-Hydroxybenzoate (4-HB) | Aromatic ring precursor |
| Polyprenyl-4-hydroxybenzoate (PPHB) | Intermediate product of the condensation reaction |
Decarboxylation and Subsequent Aromatic Ring Modifications
Following the formation of PPHB, the aromatic ring undergoes a series of modifications to become the functional benzoquinone head group. A crucial early step is the decarboxylation of the carboxyl group attached to the ring. In related pathways, such as in E. coli, this decarboxylation is carried out by a specific decarboxylase. mdpi.com
Subsequent to decarboxylation, the aromatic ring is further modified through a series of hydroxylation and methylation reactions. These modifications are essential for the redox activity of the final molecule. The precise order of these events can vary between organisms. In the broadly conserved coenzyme Q biosynthesis pathway, these modifications include several hydroxylation steps catalyzed by monooxygenases and methylation steps that utilize S-adenosylmethionine as a methyl group donor. nih.gov
Specific Reaction Steps Yielding this compound
The synthesis of this compound from PPHB involves a series of enzymatic modifications to the benzoquinone ring. While the exact sequence for this specific molecule is a subject of ongoing research, the well-characterized biosynthesis of the related compound coenzyme Q provides a strong model.
The transformation of the initial polyprenyl-phenol intermediate involves several key enzymatic activities:
Hydroxylation: Monooxygenases introduce hydroxyl groups onto the aromatic ring. For instance, the enzyme Coq6 is a flavin-dependent monooxygenase required for one of the hydroxylation steps. hmdb.ca
Methylation: Methyltransferases, such as Coq3 and Coq5, utilize S-adenosylmethionine to add methyl groups to the ring. nih.gov Specifically, 2-methoxy-6-polyprenyl-1,4-benzoquinol methylase (Coq5) is responsible for a key C-methylation step. nih.gov
The culmination of these reactions—decarboxylation, multiple hydroxylations, and methylations—results in the formation of the mature this compound molecule.
Table 2: Enzymatic Reactions in Benzoquinone Ring Modification
| Reaction Type | Key Enzyme Family (Example) | Function |
| Decarboxylation | Decarboxylase | Removes the carboxyl group from the ring |
| Hydroxylation | Monooxygenase (e.g., Coq6) | Adds hydroxyl groups to the ring |
| Methylation | Methyltransferase (e.g., Coq5) | Adds methyl groups to the ring |
Subcellular Compartmentalization of this compound Biosynthesis
The synthesis of this compound is intricately linked to the mitochondrion, with key steps localized to this organelle. This compartmentalization underscores the molecule's primary functions within the mitochondrial environment.
Mitochondrial Localization of Key Enzymatic Steps
The majority of the enzymes involved in the latter stages of this compound biosynthesis are located within the mitochondria, specifically associated with the inner mitochondrial membrane. mdpi.com Evidence from studies on the analogous coenzyme Q pathway shows that the enzymes responsible for the modification of the benzoquinone ring form a multi-enzyme complex, sometimes referred to as the "Q-synthome," on the matrix-facing side of the inner mitochondrial membrane. nih.gov This localization is critical for the efficient transfer of intermediates between enzymes in the pathway.
The initial synthesis of the 4-HB precursor from tyrosine likely occurs in the cytosol, after which it is transported into the mitochondria. mdpi.com Similarly, the components of the mevalonate pathway that produce the isoprenoid precursors are also found in the cytosol. nih.gov
Role of the Membrane Environment in Pathway Progression
The hydrophobic nature of the dodecaprenyl tail necessitates a membrane environment for the biosynthesis of this compound. The long, lipid-soluble tail anchors the biosynthetic intermediates within the inner mitochondrial membrane. nih.gov This localization within the lipid bilayer is thought to facilitate the movement of these hydrophobic molecules between the active sites of the membrane-associated enzymes of the biosynthetic complex.
The inner mitochondrial membrane provides the ideal platform for the assembly and function of the enzymatic machinery required for this compound synthesis. This membrane environment not only sequesters the hydrophobic intermediates but also organizes the biosynthetic pathway, ensuring efficient conversion of precursors to the final product, ready to perform its functions within the mitochondrial membrane. nih.gov
Enzymology and Genetics of the Dodecaprenyl Mpda Pathway
Identification and Characterization of Enzymes Catalyzing Dodecaprenyl-MPDA Formation
The formation of this compound is catalyzed by a suite of enzymes that assemble and modify the molecule in a step-wise fashion. These enzymes can be broadly categorized into two main groups: those that synthesize and attach the long lipid chain (polyprenyl transferases) and those that modify the aromatic ring precursor. plos.org
The initial and defining step in the this compound pathway is the condensation of a C60 dodecaprenyl diphosphate (B83284) tail with a modified aromatic ring precursor. This reaction is catalyzed by a class of enzymes known as polyprenyl transferases. nih.gov
Research Findings: In the analogous coenzyme Q biosynthetic pathway, this crucial step is performed by para-hydroxybenzoate (PHB) polyprenyltransferase, also known as COQ2. yeastgenome.orggenecards.org This enzyme attaches a polyprenyl diphosphate chain to a PHB ring precursor. plos.orgresearchgate.net It is highly probable that a COQ2 homologue functions as the key dodecaprenyl transferase in the this compound pathway. These enzymes are typically located in the mitochondrial inner membrane. yeastgenome.orguniprot.org
Polyprenyl transferases belong to the isoprenoid synthase superfamily and share common structural folds and catalytic mechanisms. nih.gov They utilize an allylic polyprenyl diphosphate and an aromatic acceptor as substrates. The length of the polyprenyl chain is determined by the specific geometry of a hydrophobic cavity within the enzyme, which accommodates the growing lipid tail. nih.gov For this compound, the transferase must have a binding pocket capable of accommodating a C60 dodecaprenyl chain.
The general reaction catalyzed by this class of enzymes is: Dodecaprenyl diphosphate + Aromatic Precursor → 3-Dodecaprenyl-Aromatic Precursor + Diphosphate
Mutations in the human COQ2 gene are linked to various forms of primary coenzyme Q10 deficiency, highlighting the critical role of this enzyme. nih.gov Studies on yeast models, where the yeast coq2 null mutant can be complemented by the human COQ2 gene, have been instrumental in understanding the enzyme's function and the impact of specific mutations. yeastgenome.orgnih.gov
Table 1: Key Polyprenyl Transferase in Analogous Pathways
| Enzyme | Gene | Function | Substrates | Cellular Location | Reference |
|---|---|---|---|---|---|
| para-hydroxybenzoate polyprenyltransferase | COQ2 | Catalyzes the condensation of the polyprenyl tail with the aromatic ring precursor in CoQ biosynthesis. | Polyprenyl diphosphate, para-hydroxybenzoate (PHB) | Mitochondrial inner membrane | plos.orgyeastgenome.orggenecards.org |
Following the attachment of the dodecaprenyl tail, the aromatic head group undergoes several modification steps to yield the final MPDA structure. These modifications are carried out by a series of enzymes that perform hydroxylations, methylations, and potentially other reactions such as decarboxylation and amination. The CoQ biosynthesis pathway again provides a well-studied template for these transformations, involving a multi-enzyme complex sometimes referred to as the CoQ synthome or Complex Q. nih.govmdpi.com
Research Findings: The enzymes responsible for modifying the aromatic ring in CoQ synthesis include:
COQ3 (O-methyltransferase): Catalyzes two O-methylation steps. plos.org
COQ5 (C-methyltransferase): Responsible for the C-methylation step. plos.org
COQ6 (Flavin-dependent monooxygenase): Adds a hydroxyl group at the C5 position. plos.org
COQ7 (Monooxygenase): Catalyzes the penultimate hydroxylation step. plos.org
Other proteins like COQ4 and COQ9 are essential for the pathway, likely playing structural or regulatory roles within the biosynthetic complex, while COQ8 is a kinase that may regulate the complex via phosphorylation. plos.orgnih.gov It is hypothesized that a similar enzymatic cascade, involving orthologous methyltransferases, monooxygenases, and possibly aminotransferases, is required to convert the initial 3-dodecaprenyl-aromatic precursor into the final this compound product.
Table 2: Aromatic Ring Modifying Enzymes in the Analogous CoQ Pathway
| Enzyme/Protein | Gene | Enzyme Class | Function in CoQ Pathway | Reference |
|---|---|---|---|---|
| Coq3 | COQ3 | O-methyltransferase | Performs two O-methylation reactions on the benzene (B151609) ring. | plos.org |
| Coq5 | COQ5 | C-methyltransferase | Catalyzes C-methylation of the benzene ring. | plos.org |
| Coq6 | COQ6 | Monooxygenase (FAD-dependent) | Catalyzes hydroxylation at the C5 position. | plos.org |
| Coq7 | COQ7 | Monooxygenase | Catalyzes the final hydroxylation step. | plos.org |
| Coq4, Coq9 | COQ4, COQ9 | - | Required for CoQ synthesis; presumed organizational or regulatory roles. | plos.org |
To study the specific function of each enzyme in the this compound pathway, they must be isolated and purified. This process involves separating the target enzyme from other cellular components. wur.nlslideshare.net
Methodologies: A typical purification strategy for these enzymes, which are often membrane-associated, begins with the disruption of cells to create a cell-free extract. wur.nlresearchgate.net This is followed by a series of purification steps:
Selective Precipitation: Ammonium sulfate (B86663) precipitation is often used as an initial step to fractionate proteins based on their solubility. wur.nl This helps to concentrate the protein of interest and remove some contaminants.
Chromatography: Various chromatographic techniques are employed for further purification. slideshare.netresearchgate.net
Ion-Exchange Chromatography (IEC): Separates proteins based on their net charge.
Hydrophobic Interaction Chromatography (HIC): Useful for membrane-associated proteins, separating them based on hydrophobicity. wur.nl
Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their molecular size.
Affinity Chromatography: A highly specific method where the enzyme is captured by a ligand or antibody bound to the chromatography matrix. For recombinant proteins, affinity tags (e.g., His-tag) are commonly used for efficient purification. mdpi.com
Purity Assessment: The purity of the final enzyme preparation is assessed using methods like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which separates proteins by size and allows for visualization of the purified enzyme as a single band. wur.nl
Once an enzyme is purified, its catalytic activity must be measured. assaygenie.com Enzyme assays are essential for confirming function, determining kinetic parameters, and investigating substrate specificity. sigmaaldrich.comthermofisher.cn
Methodologies:
Activity Assays: These assays measure the rate at which an enzyme converts substrate to product under optimized conditions of pH, temperature, and ionic strength. sigmaaldrich.com For the this compound pathway, this could involve:
Chromatographic Methods (HPLC): Following the consumption of a substrate or the formation of a product over time.
Radiometric Assays: Using a radiolabeled substrate, such as [14C]IPP (a precursor for the dodecaprenyl chain) or a labeled aromatic ring, and measuring the incorporation of radioactivity into the product. nih.gov
Spectrophotometric/Fluorometric Assays: Coupling the enzymatic reaction to a secondary reaction that produces a colored or fluorescent compound. nih.gov
Specificity Determination: An enzyme's preference for one substrate over another is its specificity. nih.govresearchgate.net This is quantified by determining the kinetic parameters kcat (turnover number) and Km (Michaelis constant) for various potential substrates. The ratio kcat/Km is the specificity constant; a higher value indicates greater preference for that substrate. nih.govresearchgate.net For example, the dodecaprenyl transferase could be tested with different polyprenyl chains (e.g., C50, C55, C60) or different aromatic acceptors to determine its precise substrate requirements.
Understanding how these enzymes work at a molecular level requires determining their three-dimensional structures. nih.govdtu.dk Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), can reveal the architecture of the active site and provide insights into the catalytic mechanism. plos.orgethz.ch
Methodologies:
X-ray Crystallography: This technique requires obtaining high-quality crystals of the purified enzyme. The diffraction pattern of X-rays passing through the crystal is used to calculate a high-resolution model of the protein's atomic structure.
Cryo-Electron Microscopy (Cryo-EM): This method is particularly powerful for large proteins and multi-enzyme complexes, such as the putative this compound synthome, which may be difficult to crystallize.
Trapping Intermediates: A major challenge is that enzyme-substrate and enzyme-intermediate complexes are often transient. nih.gov To capture these states for structural analysis, researchers use several strategies:
Substrate Analogues: Using non-reactive molecules that mimic the substrate but cannot be turned over.
Site-Directed Mutagenesis: Mutating a key catalytic residue to stall the reaction after the substrate has bound.
Covalent Trapping: Genetically encoding unnatural amino acids, like 2,3-diaminopropionic acid to replace a catalytic serine or cysteine, can form a stable amide bond with the acyl-enzyme intermediate, effectively trapping it. nih.gov
These structural snapshots provide invaluable information on how the enzyme recognizes its specific substrates and catalyzes the chemical transformation. plos.org
Enzyme Purification and Biochemical Characterization Methodologies
Activity Assays and Specificity Determination
Enzyme Kinetics of this compound Biosynthesis
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.org It provides quantitative insight into the catalytic efficiency and substrate affinity of the enzymes in the this compound pathway. nih.gov The kinetics of most enzymes can be described by the Michaelis-Menten model. libretexts.orgwikipedia.org
Michaelis-Menten Kinetics: The relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km) is given by the Michaelis-Menten equation:
v = (Vmax[S]) / (Km + [S])
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration.
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity; a lower Km indicates a higher affinity.
kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. kcat = Vmax / [E]total.
These parameters are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. ohiojournalofscience.org For multi-substrate enzymes, like the polyprenyl transferase, kinetic analysis is more complex but can be simplified by keeping the concentration of one substrate constant while varying the other. wikipedia.org
While specific kinetic data for the enzymes of the this compound pathway are not available, the table below provides a hypothetical example of kinetic parameters that would be determined to characterize the primary dodecaprenyl transferase enzyme.
Table 3: Hypothetical Kinetic Data for Dodecaprenyl Transferase
| Substrate | Km (µM) | kcat (s-1) | Specificity Constant (kcat/Km) (M-1s-1) |
|---|---|---|---|
| Dodecaprenyl-PP (C60) | 5.2 | 0.15 | 2.88 x 104 |
| Undecaprenyl-PP (C55) | 15.8 | 0.08 | 5.06 x 103 |
| Decaprenyl-PP (C50) | 35.1 | 0.02 | 5.70 x 102 |
| Aromatic Precursor A | 12.5 | 0.14 | 1.12 x 104 |
| Aromatic Precursor B | 150.3 | 0.05 | 3.33 x 102 |
Reaction Mechanism Elucidation (e.g., Ping-pong, Ordered Bi-Bi)
Genetic Loci and Gene Regulation of this compound Biosynthetic Enzymes
The biosynthesis of this compound and subsequently CoQ is a genetically controlled process, with specific genes encoding the necessary enzymes and regulatory proteins.
In eukaryotes, a suite of nuclear genes, designated as COQ genes, encode the proteins required for CoQ biosynthesis. nih.govportlandpress.comnih.govmdpi.com These genes are highly conserved across species, from yeast to humans. plos.org
The key enzymes in the early stages of the pathway include:
Coq1 (PDSS1/PDSS2 in humans) : A polyprenyl diphosphate synthase that synthesizes the polyisoprenoid tail. mdpi.commdpi.comcaldic.com
Coq2 : A p-hydroxybenzoate polyprenyltransferase that attaches the polyisoprenoid tail to a 4-hydroxybenzoate (B8730719) head group. portlandpress.complos.orgcsic.es
Subsequent modifications to the benzoquinone ring are carried out by other Coq proteins, including:
Coq3 : An O-methyltransferase responsible for two methylation steps. portlandpress.complos.org
Coq5 : A C-methyltransferase. plos.org
Coq6 : A flavin-dependent monooxygenase. plos.org
Coq7 : A monooxygenase involved in a hydroxylation step. nih.govplos.org
Other COQ genes, such as COQ4, COQ8 (ADCK3/4 in humans), and COQ9, encode proteins that are essential for the stability and regulation of the CoQ synthome, although their precise enzymatic functions are still being fully elucidated. plos.orgrupress.orgmdpi.commdpi.com
Table 2: COQ Genes and Their Functions in the this compound Pathway
| Gene (Yeast) | Gene (Human) | Encoded Protein Function | Reference |
|---|---|---|---|
| COQ1 | PDSS1/PDSS2 | Polyprenyl diphosphate synthase | mdpi.commdpi.com |
| COQ2 | COQ2 | p-hydroxybenzoate polyprenyltransferase | portlandpress.complos.orgcsic.es |
| COQ3 | COQ3 | O-methyltransferase | portlandpress.complos.org |
| COQ4 | COQ4 | Scaffolding protein, essential for complex assembly | plos.orgrupress.orggenecards.org |
| COQ5 | COQ5 | C-methyltransferase | plos.org |
| COQ6 | COQ6 | Flavin-dependent monooxygenase | plos.org |
| COQ7 | COQ7 | Monooxygenase (hydroxylase) | nih.govplos.org |
| COQ8 | COQ8A/ADCK3, COQ8B/ADCK4 | Atypical kinase, regulatory function | mdpi.commdpi.com |
| COQ9 | COQ9 | Required for biosynthesis, function unknown | plos.org |
This table provides a summary of the genes and their roles in CoQ biosynthesis.
The expression of COQ genes is tightly regulated at the transcriptional level to meet the cell's metabolic demands for CoQ. csic.es This regulation involves various transcription factors that respond to different cellular signals, such as nutrient availability and oxidative stress. nih.gov
In yeast, the expression of several COQ genes, including COQ5, COQ7, and COQ8, is induced when grown on a non-fermentable carbon source like glycerol, which requires respiratory metabolism. nih.gov Transcription factors involved in mitochondrial respiration, such as Hap3p, Hap4p, and Hap5p, have been identified as potential regulators of COQ genes. nih.gov
Furthermore, COQ genes are regulated in response to oxidative stress. nih.gov Transcription factors like Msn2/4p, Yap1p, and Hsf1p, which are activated under stress conditions, can induce the expression of genes such as COQ1, COQ3, COQ4, COQ5, COQ6, and COQ7. nih.gov In human cells, the transcription factor NF-κB has been shown to activate the expression of the COQ7 gene in response to certain stressors. csic.esplos.orgcsic.es
Post-Translational Modification of Biosynthetic Enzymes
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis by ribosomes, which can significantly alter their function, localization, stability, or interactions. wikipedia.org In the context of biosynthetic pathways involving polyprenyl-phosphate-linked intermediates, such as those for bacterial cell surface glycans, PTMs can serve as a critical layer of regulation. wikipedia.orgmdpi.com Common PTMs include phosphorylation, glycosylation, acetylation, and ubiquitination. wikipedia.org
While specific PTMs for enzymes in a "this compound" pathway are not documented, the principles can be inferred from related systems. Enzymes like glycosyltransferases, which transfer sugar moieties from a donor (like a nucleotide sugar) to an acceptor (like dodecaprenyl phosphate), are often subject to regulation via PTMs. nih.govcreative-biolabs.com
Key PTMs and Their Potential Roles:
Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues is a common PTM that can activate or deactivate an enzyme. wikipedia.orgnih.gov This modification can be triggered by cellular signaling cascades in response to environmental stimuli, thereby modulating the flux through a biosynthetic pathway. nih.gov For instance, a kinase could phosphorylate a dodecaprenyl-phosphate synthase, altering the availability of the lipid carrier itself.
Glycosylation: The attachment of a glycan to a protein is another crucial PTM. wikipedia.org In bacteria, glycosylation of biosynthetic enzymes can influence their folding, stability, and interaction with other proteins in a membrane-bound complex. N-linked glycosylation, where a glycan is attached to an asparagine residue, is a well-studied example that begins in the endoplasmic reticulum in eukaryotes but has analogous pathways in prokaryotes. nih.govcreative-biolabs.com
Acetylation: The addition of an acetyl group, typically to a lysine (B10760008) residue, can neutralize its positive charge, potentially affecting protein-protein interactions or enzyme-substrate binding.
Research into the de novo purine (B94841) biosynthetic pathway, for example, has shown that its enzymes are heavily post-translationally modified, with phosphorylation events changing in response to nutrient availability. nih.gov This highlights how PTMs can fine-tune metabolic pathways to meet cellular demands. nih.gov
Table 1: Common Post-Translational Modifications and Their General Functions
| Modification | Amino Acid Target(s) | General Function |
|---|---|---|
| Phosphorylation | Serine, Threonine, Tyrosine | Regulation of enzyme activity, signaling |
| Glycosylation | Asparagine, Serine, Threonine | Protein folding, stability, cell-cell recognition |
| Acetylation | Lysine | Regulation of protein-DNA interactions, stability |
| Ubiquitination | Lysine | Protein degradation signal |
| Nitrosylation | Cysteine | Response to oxidative/nitrosative stress |
| Methylation | Lysine, Arginine | Regulation of gene expression, protein interactions |
Mutational Analysis of Dodecaprenyl-Phosphate Pathway Genes
Mutational analysis, which involves the targeted deletion or alteration of genes, is a cornerstone technique for dissecting biosynthetic pathways. hee.nhs.uknih.gov By observing the consequences of a specific gene's inactivation, researchers can deduce its function.
Effects of Gene Deletions or Mutations on Intermediate Accumulation
When a gene encoding an enzyme in a biosynthetic pathway is deleted or mutated, the enzyme's function is lost. This leads to a blockage in the pathway, causing the substrate of the non-functional enzyme to accumulate. nih.gov This accumulated molecule, a "dead-end intermediate," can often be detected and structurally characterized, providing direct evidence for the function of the knocked-out gene.
In pathways involving dodecaprenyl-phosphate, this principle is well-illustrated. For example, in Rhizobium leguminosarum, the lipopolysaccharide (LPS) contains galacturonic acid (GalA) residues. researchgate.net The synthesis of these modifications relies on a dodecaprenyl-phosphate-GalA (Dod-P-GalA) donor. researchgate.netresearchgate.net
Case Study: The rgtE Gene in Rhizobium
The gene rgtE encodes the enzyme Dodecaprenyl-phosphate galacturonate synthase. uniprot.org
This enzyme catalyzes the synthesis of Dod-P-GalA from UDP-GalA and dodecaprenyl phosphate. researchgate.netuniprot.org
An insertion mutagenesis of the rgtE gene results in a mutant strain that can no longer produce Dod-P-GalA. researchgate.net
Consequently, this mutant fails to attach GalA residues to its LPS, and the precursor, dodecaprenyl phosphate, would be expected to accumulate or be shunted to other pathways. researchgate.net
This strategy has been widely applied to elucidate the steps in the biosynthesis of many complex bacterial polysaccharides where polyprenyl phosphates act as lipid carriers. oup.combiorxiv.org The disruption of later-stage genes, such as those for flippases that transport the lipid-linked intermediate across the membrane (ogcA or ogcX in Burkholderia), can also lead to the accumulation of these intermediates, which can be toxic by sequestering the limited pool of the essential polyprenyl phosphate carrier. biorxiv.org
Table 2: Examples of Gene Deletions and Resulting Intermediate Accumulation in Polyprenyl-Phosphate Dependent Pathways
| Gene | Organism | Pathway | Function of Encoded Protein | Effect of Deletion/Mutation |
|---|---|---|---|---|
| rgtE | Rhizobium johnstonii | LPS Modification | Dodecaprenyl-phosphate galacturonate synthase | Inability to synthesize Dod-P-GalA; loss of GalA on LPS. researchgate.netuniprot.org |
| lpxE / lpxF | Rhizobium etli | Lipid A Biosynthesis | Lipid A phosphatases | Accumulation of phosphorylated lipid A species. researchgate.net |
| ogcX / ogcA | Burkholderia cenocepacia | O-linked Glycosylation | Flippase/Glycosyltransferase | Accumulation of dead-end glycan intermediates; sequestration of undecaprenyl phosphate pool. biorxiv.org |
| PMM2 | Human | N-glycan synthesis | Phosphomannomutase 2 | Deficient synthesis of GDP-mannose and dolichol-P-mannose, leading to truncated N-glycans. mhmedical.com |
Complementation Studies and Functional Redundancies
Complementation studies are performed to confirm that the phenotype observed in a mutant strain is indeed caused by the inactivation of the specific gene . This is achieved by reintroducing a functional copy of the deleted gene into the mutant. If the wild-type phenotype is restored, it confirms the gene's function. In the study of Rhizobium mutants, reintroducing the wild-type rgtE gene into the rgtE(-) mutant would be expected to restore the synthesis of Dod-P-GalA and the normal LPS structure. Complementation was used to validate the roles of KBMs in XLF and MRI proteins in V(D)J recombination. biorxiv.org
Functional redundancy occurs when two or more genes can perform the same or similar functions. nih.gov If one gene is knocked out, its paralog (a similar gene that arose from a duplication event) may be able to compensate, resulting in no observable phenotype. nih.govnih.gov This can complicate genetic analysis, as single-gene knockouts may not reveal a gene's true role. researchgate.net
Identifying Redundancy: Creating double or triple knockout mutants is often necessary to uncover these redundant functions. biorxiv.org For example, if two different glycosyltransferases in a bacterium could both utilize this compound as a substrate, deleting only one might have little effect. Deleting both, however, would completely abolish the subsequent step and reveal their shared role.
Evolutionary Implications: Functional redundancy is thought to provide robustness against mutations and can also be a source of evolutionary innovation, allowing one copy of a gene to evolve a new function while the other maintains the original role. nih.gov
In the context of a this compound pathway, if it were involved in a critical process, it would be plausible for functional redundancy to exist, especially if multiple surface structures were being modified with "MPDA". For instance, different transferase enzymes, each specific for a different final acceptor molecule, might all rely on the same this compound donor, exhibiting a form of redundancy at the substrate level.
Regulation of Dodecaprenyl Mpda Biosynthesis and Metabolic Flux
Cellular and Environmental Factors Influencing Pathway Activity
The activity of the Dodecaprenyl-MPDA biosynthetic pathway is responsive to a range of cellular and environmental cues, which modulate gene expression and enzyme activity to meet the cell's demand for CoQ10.
Nutrient availability is a primary determinant of the rate of this compound synthesis. The biosynthesis of CoQ10 is energetically expensive, requiring precursors from several major metabolic pathways. researchgate.net The benzoquinone ring is derived from the amino acids tyrosine or phenylalanine, while the dodecaprenyl tail is synthesized via the mevalonate (B85504) pathway, which also produces cholesterol. imrpress.comoregonstate.edu
Changes in the primary carbon source can significantly impact CoQ10 levels. For instance, in the yeast Saccharomyces cerevisiae, a shift from fermentative to respiratory metabolism, which necessitates higher CoQ10 levels, leads to the upregulation of COQ genes. researchgate.net This adaptation highlights the close relationship between cellular metabolism and the regulation of this biosynthetic pathway.
Table 1: Influence of Nutrient Status on CoQ10 Biosynthesis
| Nutrient/Metabolic State | Effect on CoQ10 Biosynthesis | Key Regulatory Mechanisms | References |
|---|---|---|---|
| High Glucose (Fermentative Metabolism) | Downregulation of COQ genes | Catabolite repression | researchgate.net |
| Respiratory Carbon Sources (e.g., glycerol, lactate) | Upregulation of COQ genes | Induction of respiratory gene expression | researchgate.net |
| Amino Acid Availability (Tyrosine, Phenylalanine) | Precursor supply for the benzoquinone ring | Substrate availability for the initial steps of the pathway | imrpress.comoregonstate.edu |
| Mevalonate Pathway Activity | Precursor supply for the polyisoprenoid tail | Shared pathway with cholesterol synthesis | imrpress.comoregonstate.edu |
Oxygen is a critical factor in the biosynthesis of CoQ10, as several steps in the modification of the benzoquinone ring are oxygen-dependent hydroxylation reactions. imrpress.com Consequently, oxygen tension directly influences the rate of this compound conversion to its downstream products.
The cellular redox state, reflected in the NADH/NAD+ ratio, also plays a regulatory role. nih.gov A more reduced intracellular environment, which can result from the metabolism of certain carbon sources like glycerol, can influence the flow of metabolites and the activity of enzymes in the pathway. nih.gov Oxidative stress has also been shown to induce the expression of some COQ genes, suggesting a feedback mechanism to increase the production of the antioxidant CoQ10. researchgate.net
During development, the demand for CoQ10 can vary significantly. In mouse models, knockout of genes essential for CoQ10 synthesis leads to severe developmental defects, underscoring the importance of tightly regulated CoQ10 production during embryogenesis. dovepress.com
Oxygen Tension and Redox State
Allosteric Regulation of Key Enzymes
Allosteric regulation provides a rapid mechanism to fine-tune metabolic pathways in response to fluctuating levels of metabolites. nih.govnumberanalytics.com In this form of regulation, a molecule binds to a site on the enzyme other than the active site (the allosteric site), inducing a conformational change that either activates or inhibits the enzyme's activity. basicmedicalkey.commlsu.ac.in
While specific allosteric regulators of the enzymes directly involved in this compound synthesis are not extensively characterized, it is a common regulatory mechanism for rate-limiting enzymes in metabolic pathways. basicmedicalkey.comresearchgate.net It is plausible that key enzymes in the CoQ10 biosynthetic pathway are subject to feedback inhibition by CoQ10 itself or other downstream products, ensuring metabolic homeostasis.
Protein-Protein Interactions within the CoQ Synthome
The terminal steps of CoQ10 biosynthesis, including the modifications of the benzoquinone ring that occur after the formation of this compound, are carried out by a multi-enzyme complex known as the CoQ synthome (or Complex Q in humans). mdpi.comportlandpress.comnih.gov This complex is located on the matrix face of the inner mitochondrial membrane. imrpress.commdpi.com
The assembly of the CoQ synthome is a highly organized process that is crucial for the efficient synthesis of CoQ10. The complex is thought to include the proteins COQ3-COQ9. mdpi.com The formation of this complex is believed to enhance the efficiency of the pathway by channeling intermediates between the active sites of the constituent enzymes.
The stability and assembly of the CoQ synthome are dependent on the presence of several key proteins. For instance, in yeast, the Coq4 protein is thought to act as a scaffold, organizing the other enzymes into a functional complex. nih.gov The putative kinase Coq8 is also essential for the stability of the synthome, and its absence leads to the degradation of other Coq proteins. portlandpress.comnih.gov Recent research has also identified new components of this complex, such as Coq11, further highlighting the intricate network of interactions required for CoQ10 biosynthesis. nih.govescholarship.org
Table 2: Key Proteins Involved in the CoQ Synthome
| Protein | Putative Function in the Synthome | References |
|---|---|---|
| COQ3 | O-methyltransferase | mdpi.com |
| COQ4 | Scaffolding protein, organizes the complex | nih.govmdpi.com |
| COQ5 | C-methyltransferase | mdpi.com |
| COQ6 | Monooxygenase | mdpi.com |
| COQ7 | Hydroxylase | mdpi.com |
| COQ8 (ADCK3) | Atypical kinase, stabilizes the complex | portlandpress.commdpi.com |
| COQ9 | Lipid-binding protein, modulates COQ7 activity | mdpi.com |
| COQ11 | Recently identified component of the complex | nih.govescholarship.org |
Regulatory Roles of Auxiliary Proteins (e.g., COQ8, COQ9)
The biosynthesis of dodecaprenyl-methyl-phenyldiamine (this compound) is a complex process orchestrated by a suite of enzymes and auxiliary proteins. Among these, the COQ8 and COQ9 proteins play crucial, though not fully elucidated, regulatory roles. These proteins are part of a larger multi-subunit assembly known as the CoQ-synthome, which is responsible for the production of Coenzyme Q (CoQ) and its analogues. researchgate.net While their precise mechanisms of action are still under investigation, it is understood that they are essential for the stability and function of the biosynthetic complex.
COQ8: COQ8, also known as atypical kinase COQ8, is believed to function as a regulatory protein within the CoQ biosynthetic pathway. mdpi.com It is classified as an atypical kinase, and while its exact substrates are a subject of ongoing research, it is thought to mediate the phosphorylation of other COQ proteins, such as COQ3, COQ5, and COQ7. mdpi.com This phosphorylation is a key post-translational modification that can modulate enzyme activity and protein-protein interactions within the CoQ-synthome. The requirement of COQ8 for CoQ biosynthesis has been established in yeast cells, and its human homologues, COQ8A and COQ8B, are linked to human diseases, underscoring their critical role. nih.gov Mutations in COQ8 can lead to the dissociation of the CoQ-synthome, highlighting its importance in maintaining the structural integrity of the complex. researchgate.net
COQ9: COQ9 is another essential auxiliary protein with a primary regulatory or structural role. nih.gov It is a lipid-binding protein that physically interacts with COQ7 and has the ability to bind CoQ biosynthetic intermediates. nih.gov This interaction is thought to be critical for presenting the lipid-soluble intermediates to the active sites of the enzymes within the inner mitochondrial membrane. nih.gov Efficient interaction between COQ7 and COQ9 is vital for CoQ production. nih.gov Structural studies have shown that COQ9 can form a complex with COQ7, enhancing its ability to bind its substrate. nih.gov The absence of COQ9 leads to the instability of several other Coq polypeptides and a subsequent deficiency in the final product, indicating its central role in the assembly and function of the biosynthetic machinery. researchgate.netnih.gov
The coordinated action of these auxiliary proteins ensures the efficient flow of intermediates through the pathway. Their regulatory functions are critical for adjusting the rate of biosynthesis in response to cellular needs and environmental signals. researchgate.net
Metabolic Flux Analysis (MFA) in this compound Research
Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov In the context of this compound research, MFA is instrumental in understanding the intricate network of reactions that contribute to its biosynthesis and in identifying potential targets for metabolic engineering to enhance production. nih.govresearchgate.net By analyzing the flow of carbon through the central metabolic pathways and into the this compound synthesis pathway, researchers can gain a quantitative understanding of cellular metabolism. plos.org
MFA studies in related Coenzyme Q10 (CoQ10) production have successfully identified key metabolic nodes and the effects of different culture conditions on the distribution of metabolic fluxes. nih.govresearchgate.net For instance, in the bacterium Rhodobacter sphaeroides, MFA revealed that using calcium carbonate to regulate pH resulted in a higher yield of CoQ10 compared to using aqueous ammonia. nih.govresearchgate.net This was attributed to an increased flux through the pentose (B10789219) phosphate (B84403) pathway, which supplies the necessary reducing power in the form of NADPH for biosynthesis. nih.govresearchgate.net Such findings provide a theoretical basis for optimizing fermentation processes for the production of this compound.
Isotopic Tracing Techniques for Pathway Elucidation
Isotopic tracing is a cornerstone of Metabolic Flux Analysis, providing the experimental data needed to calculate intracellular fluxes. nih.gov This technique involves feeding cells a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), and then tracking the incorporation of this isotope into various metabolites, including the final product and its intermediates. nih.govnih.gov
For this compound biosynthesis, a common approach would be to use ¹³C-labeled glucose. plos.org As the glucose is metabolized, the ¹³C atoms are distributed throughout the central carbon metabolism and are incorporated into the precursors of this compound: the dodecaprenyl tail and the modified phenyldiamine head group. The labeling patterns of proteinogenic amino acids, which are derived from intermediates of central metabolism, are often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to provide constraints for the flux calculations. plos.orgresearchgate.net
Recent studies on CoQ biosynthesis have effectively used stable isotope labeling to identify novel precursors and pathway intermediates. nih.gov For example, ¹³C₆-ring-labeled 4-hydroxybenzoic acid (4HB) has been used to trace the synthesis of ¹³C₆-CoQ and its intermediates. nih.gov Similarly, labeled precursors can be used to monitor the biosynthesis of the dodecaprenyl tail, which originates from the mevalonate or non-mevalonate pathway. mdpi.com This allows for the precise mapping of the biosynthetic route and the quantification of the relative contributions of different pathways to the final product.
Computational Modeling of Metabolic Fluxes
The data generated from isotopic tracing experiments are integrated into computational models to estimate the metabolic fluxes. biorxiv.org These models consist of a stoichiometric network of the relevant metabolic reactions and a set of balance equations that describe the flow of metabolites. researchgate.net By fitting the model to the experimental labeling data, the unknown flux values can be determined. nih.gov
Recent advancements have seen the use of coarse-grained molecular dynamics simulations and other computational frameworks to model the CoQ biosynthetic metabolon. biorxiv.org These simulations have shown that the clustering of biosynthetic enzymes into a metabolon dramatically enhances the metabolic flux through substrate channeling. biorxiv.orgbiorxiv.org This computational approach provides insights into how the spatial organization of enzymes influences the efficiency of the pathway. biorxiv.org
For this compound research, similar computational models can be constructed. These models would incorporate the known enzymatic steps in the biosynthesis of the dodecaprenyl tail and the modification of the head group. By simulating different conditions, such as gene knockouts or the overexpression of specific enzymes, these models can predict the resulting changes in metabolic fluxes and identify the most effective strategies for increasing this compound production. researchgate.net
| Parameter | Description | Relevance to this compound Research |
| Stoichiometric Matrix | A matrix representing the stoichiometry of all considered metabolic reactions. | Forms the core of the computational model for flux analysis. |
| Flux Vector | A vector containing the rates of all reactions in the metabolic network. | The primary output of MFA, quantifying the production rate of this compound and related metabolites. |
| Isotopomer Distribution Vectors | Data from MS analysis showing the labeling patterns of metabolites. | Experimental input used to constrain the model and ensure accurate flux calculations. nih.gov |
| Objective Function | A function to be optimized, often biomass production or ATP synthesis. | Used in Flux Balance Analysis (FBA) to predict flux distributions under different growth conditions. researchgate.net |
Identifying Rate-Limiting Steps in this compound Production
By quantifying the fluxes throughout the metabolic network, MFA can pinpoint reactions with low flux, suggesting they might be rate-limiting. For example, in the production of CoQ10 by Rhodopseudomonas palustris, the enzyme UbiA, which catalyzes the condensation of the polyisoprenoid tail with the benzoquinone ring precursor, was identified as a rate-limiting enzyme. researchgate.netnih.gov Overexpression of ubiA along with other key enzymes led to a significant increase in CoQ10 yield. researchgate.netnih.gov
Molecular and Cellular Roles of Dodecaprenyl Mpda As an Intermediate
Role as an Electron Carrier Precursor in Respiratory Chains
The primary role of Coenzyme Q is to act as a mobile electron carrier within the mitochondrial electron transport chain (ETC), a process essential for cellular respiration and ATP production. mhmedical.commicrobenotes.comembopress.org Dodecaprenyl-MPDA is a pivotal precursor in the synthesis of this carrier. The biosynthesis of CoQ involves three main stages: the synthesis of the aromatic ring precursor (derived from tyrosine or phenylalanine), the synthesis of the long polyisoprenyl tail via the mevalonate (B85504) pathway, and the condensation of these two parts, followed by several modifications to the ring. nih.govnih.gov
The formation of the this compound-like intermediate, polyprenyl-hydroxybenzoate (PPHB), is catalyzed by the enzyme p-hydroxybenzoate-polyprenyl transferase, encoded by the COQ2 gene. genecards.orgmdpi.comoup.com This enzyme facilitates the condensation of the dodecaprenyl tail with the 4-hydroxybenzoate (B8730719) (4-HB) head group. frontiersin.org This step is crucial as it creates the first membrane-bound intermediate of the CoQ pathway. oup.com Once formed, this precursor undergoes a series of modification reactions—including hydroxylations, methylations, and a decarboxylation—catalyzed by a suite of enzymes known as the "CoQ synthome" or "Complex Q" (encoded by COQ3 through COQ9 genes) to become the fully functional Coenzyme Q. nih.govnih.gov
Because CoQ is essential for shuttling electrons from Complex I and Complex II to Complex III of the respiratory chain, the availability of this compound directly impacts the cell's capacity for efficient energy generation. mhmedical.comnih.gov A steady supply of this intermediate is necessary to maintain the pool of CoQ required for oxidative phosphorylation.
Table 1: Key Enzymatic Steps in the Conversion of this compound Precursor to Coenzyme Q This table outlines the sequential modifications required to transform the initial polyprenylated intermediate into the final CoQ molecule, based on studies in yeast and human cells.
| Gene Product | Enzyme Name | Function in CoQ Biosynthesis | Reference |
|---|---|---|---|
| COQ2 | p-hydroxybenzoate-polyprenyl transferase | Condenses the polyprenyl tail with 4-hydroxybenzoate to form the initial precursor. | genecards.org, mdpi.com |
| COQ3 | O-methyltransferase | Performs methylation steps on the benzoquinone ring. | mdpi.com |
| COQ4 | Scaffolding protein | Believed to organize the CoQ synthome, ensuring efficient substrate channeling. | nih.gov |
| COQ5 | C-methyltransferase | Catalyzes a specific methylation step. | mdpi.com |
| COQ6 | Flavin-dependent monooxygenase | Performs a critical hydroxylation of the benzoquinone ring. | researchgate.net |
| COQ7 | Hydroxylase | Catalyzes the final hydroxylation step, converting demethoxyubiquinone (DMQ) to CoQ. | nih.gov |
| COQ8A/ADCK3 | Atypical kinase | Thought to regulate the CoQ synthome, possibly by phosphorylating other COQ proteins. | nih.gov |
| COQ9 | Lipid-binding protein | Binds CoQ intermediates, potentially presenting them to the catalytic enzymes of the synthome. | nih.gov, csic.es |
Contribution to Cellular Redox Balance and Antioxidant Systems (as a precursor to CoQ)
Beyond its role in energy production, Coenzyme Q is one of the most important endogenously synthesized lipid-soluble antioxidants. nih.govmdpi.com In its reduced form, ubiquinol (B23937) (CoQH2), it effectively protects cellular membranes, proteins, and DNA from oxidative damage caused by reactive oxygen species (ROS). nih.govaging-us.com Ubiquinol achieves this by directly scavenging harmful radicals and by regenerating other antioxidants like vitamin E (alpha-tocopherol).
The synthesis of this compound is a gateway to the production of this vital antioxidant. The cellular concentration of CoQ and its reduced-to-oxidized ratio (CoQH2/CoQ) are critical indicators of the cell's redox state. mdpi.com A sufficient supply of this compound ensures that the cell can maintain an adequate pool of CoQ to be reduced to ubiquinol, thereby bolstering its antioxidant defenses. aging-us.com This is particularly important in the mitochondrial inner membrane, where the ETC is a major source of ROS production. aging-us.com Depletion of CoQ precursors can therefore lead to increased oxidative stress, lipid peroxidation, and mitochondrial dysfunction, which are hallmarks of many chronic diseases and the aging process. metwarebio.comnih.gov
Interactions with Other Lipid Metabolic Pathways
The biosynthesis of this compound is intrinsically linked with other major lipid metabolic pathways, primarily through its dodecaprenyl tail. This C60 isoprenoid chain is synthesized via the mevalonate pathway, a central metabolic route responsible for producing a wide array of essential molecules. metwarebio.comanr.fr
The mevalonate pathway begins with acetyl-CoA and produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids. metwarebio.com These precursors are used to synthesize not only the polyprenyl tail of CoQ but also cholesterol, dolichols (required for protein glycosylation), and farnesyl and geranylgeranyl groups (used for protein prenylation). anr.frmdpi.com
Biological Contexts of this compound Accumulation or Depletion
The cellular levels of this compound and other CoQ intermediates are tightly regulated, and their abnormal accumulation or depletion is indicative of metabolic dysfunction, often linked to genetic disorders known as primary CoQ deficiencies. mdpi.comnih.gov
Accumulation: The accumulation of this compound or its direct precursor, polyprenyl-hydroxybenzoate (PPHB), occurs when its downstream processing is blocked. nih.gov This is typically caused by mutations in the COQ genes that encode the enzymes of the CoQ synthome (COQ3, COQ4, COQ5, COQ6, COQ7, COQ8A, COQ9). portlandpress.commdpi.com For example, a defect in the COQ6 monooxygenase or the COQ7 hydroxylase would halt the modification of the benzoquinone ring, causing the upstream PPHB intermediate to build up. researchgate.netportlandpress.com Studies in yeast models have shown that deleting any of the genes from COQ3 to COQ9 results in the accumulation of this early hydrophobic intermediate. nih.govmdpi.com This accumulation is not benign; it can be toxic and is a diagnostic marker for certain forms of mitochondrial disease. nih.gov
Depletion: Depletion of this compound is caused by defects in the upstream steps of the CoQ biosynthetic pathway. This can result from:
Mutations in the COQ2 gene: A non-functional or partially functional COQ2 enzyme cannot effectively condense the dodecaprenyl tail with the 4-hydroxybenzoate head group, preventing the formation of the intermediate. mdpi.comnih.gov This leads to a severe primary CoQ deficiency, often manifesting as neonatal multisystemic disease. oup.com
Mutations in the PDSS1 or PDSS2 genes: These genes encode the subunits of the enzyme that synthesizes the polyprenyl tail. Defects here limit the availability of the tail itself. mdpi.com
Inhibition of the mevalonate pathway: As mentioned, pharmacological inhibition by statins can deplete the pool of polyprenyl pyrophosphate, thereby reducing the substrate available for the COQ2 enzyme. mdpi.com
In either case, the ultimate consequence of this compound depletion is a failure to produce adequate amounts of functional Coenzyme Q, leading to impaired mitochondrial respiration, reduced antioxidant capacity, and severe cellular dysfunction. metwarebio.comnih.gov
Table 2: Genetic Conditions Associated with Altered Levels of CoQ Intermediates This table provides examples of primary Coenzyme Q deficiencies linked to specific gene mutations that cause the accumulation or depletion of this compound precursors.
| Condition | Affected Gene | Effect on this compound Precursor | Clinical Manifestation | Reference |
|---|---|---|---|---|
| Primary CoQ10 Deficiency, Type 1 (COQ10D1) | COQ2 | Depletion (failure to synthesize the precursor) | Infantile-onset encephalomyopathy and nephropathy | nih.gov, mdpi.com |
| Primary CoQ10 Deficiency, Type 4 (COQ10D4) | COQ6 | Accumulation (failure to modify the precursor) | Steroid-resistant nephrotic syndrome, sensorineural hearing loss | researchgate.net |
| Primary CoQ10 Deficiency, Type 6 (COQ10D6) | COQ8A (ADCK3) | Accumulation (impaired regulation/function of the synthome) | Cerebellar ataxia, seizures | nih.gov |
| Primary CoQ10 Deficiency, Type 7 (COQ10D7) | COQ9 | Accumulation (impaired intermediate processing) | Neonatal-onset multisystem disease, lactic acidosis | nih.gov |
| Primary CoQ10 Deficiency, Type 8 (COQ10D8) | COQ4 | Accumulation (disrupted synthome assembly) | Neonatal-onset multisystem disease | mdpi.com |
Research Methodologies for Studying Dodecaprenyl Mpda and Its Pathway
Analytical Chemistry Techniques for Intermediate Identification and Quantification
A combination of powerful analytical methods is employed to isolate, identify, and quantify the lipid-linked sugar intermediates that are hallmarks of the Dodecaprenyl-MPDA pathway and related biosynthetic routes in mycobacteria.
Targeted Liquid Chromatography-Mass Spectrometry (LC-MS)
Targeted Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the sensitive and specific detection of polar metabolites, including the lipid-linked sugar intermediates of the this compound pathway. chemrxiv.orgwikipedia.orgmeasurlabs.com This approach combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. wikipedia.org For highly polar analytes that show poor retention on standard reversed-phase columns, ion-pairing chromatography (IPC) or derivatization techniques can be employed to improve separation and detection. chemrxiv.org
LC-MS methods have proven invaluable for the quantification of isoprenyl phosphates, which are structurally related to this compound. nih.gov These methods offer high sensitivity, though they may require significant amounts of starting material for extraction. nih.gov A developed LC-MS protocol allows for the accurate measurement of various isoprenyl monophosphates and diphosphates from small amounts of biological material. nih.gov Furthermore, LC-MS/MS, a tandem mass spectrometry approach, provides enhanced specificity and is considered the gold standard for quantifying endocannabinoids and related N-acylethanolamines in biological samples. nih.gov This high degree of specificity is also beneficial for analyzing other complex lipid molecules like those in the this compound pathway. The technique has been successfully used to quantify N-acetylglucosamine in human plasma and glycosaminoglycans in urine, demonstrating its versatility and reliability for analyzing complex biological matrices. nih.govnih.govmdpi.com
Key Features of Targeted LC-MS in this compound Research:
High Sensitivity and Specificity: Enables the detection of low-abundance intermediates. measurlabs.comnih.gov
Quantitative Analysis: Allows for the precise measurement of metabolite concentrations. nih.govnih.gov
Versatility: Adaptable for various polar and non-polar lipid-linked sugars. chemrxiv.orgwikipedia.org
Interactive Data Table: Applications of LC-MS in Related Analyses
| Analyte | Matrix | Key Finding/Application |
| Isoprenyl-phosphates | Plant material | Quantification of farnesol, geranylgeraniol, and phytol (B49457) phosphates and diphosphates. nih.gov |
| N-acetylglucosamine | Human plasma | Pharmacokinetic studies. nih.gov |
| Glycosaminoglycans | Urine | Diagnosis and monitoring of mucopolysaccharidoses. nih.gov |
| Endocannabinoids | Biological matrices | Gold standard for quantification. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique frequently used to analyze the composition of mycobacterial cell wall components, often after chemical degradation of the complex structures into smaller, volatile derivatives. nih.govmonash.edu It is particularly powerful when combined with stable isotope labeling to trace metabolic pathways. numberanalytics.comnih.gov By feeding mycobacteria with a 13C-labeled substrate, researchers can track the incorporation of the isotope into various metabolites, providing insights into their biosynthetic origins. researchgate.netmdpi.com
The analysis of labeling patterns, or mass distribution vectors (MDVs), reveals the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). nih.gov This information helps to determine the contribution of different nutrients to a metabolite's synthesis and to elucidate the relative activities of different metabolic pathways. nih.govnih.gov For instance, comprehensive characterization of the arabinogalactan (B145846) complex has been achieved through the GC-MS analysis of oligomers generated from partial depolymerization. nih.gov This technique has also been instrumental in studying mycolic acid intermediates. monash.edu
Key Aspects of GC-MS in Mycobacterial Research:
Structural Analysis: Identification of sugar and fatty acid components of complex lipids. nih.govnih.gov
Metabolic Pathway Tracing: Elucidation of biosynthetic routes through stable isotope labeling. numberanalytics.comresearchgate.net
Quantitative Analysis: Determination of the relative abundance of different metabolic products. nih.gov
Interactive Data Table: GC-MS Applications in Mycobacterial Cell Wall Analysis
| Application | Key Information Gained |
| Arabinogalactan structure | Detailed structural resolution of the complex. nih.gov |
| Mycolic acid synthesis | Investigation of intermediates. monash.edu |
| Isotopic labeling studies | Tracing metabolic pathways and nutrient contributions. researchgate.netmdpi.comnih.gov |
| Glycolipid characterization | Identification of constituent fatty acids and sugars. nih.govasm.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of complex organic molecules like this compound and its precursors. oup.comnumberanalytics.comjchps.commdpi.com NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. numberanalytics.comjchps.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the structure of novel glycolipids and to confirm the structures of synthesized compounds. nih.govresearchgate.netnih.gov
For example, 1H-NMR and 13C-NMR, along with 2D correlation spectroscopy (COSY), have been used to characterize new glycolipids from mycobacteria by assigning the chemical shifts of proton and carbon signals. nih.govoup.com While obtaining sufficient quantities of pure natural products for extensive NMR analysis can be challenging, it remains a critical method for unequivocal structure determination. acs.org When sample amounts are limited, researchers may have to rely more on mass spectrometry data. acs.org However, for a complete and unambiguous structural assignment, NMR is the gold standard. nih.govoup.comnumberanalytics.comnih.gov
Key Contributions of NMR to this compound Research:
Unambiguous Structure Determination: Provides detailed information on atom connectivity and stereochemistry. numberanalytics.comjchps.comnih.gov
Confirmation of Synthetic Products: Verifies the structure of chemically synthesized intermediates and final products. acs.org
Analysis of Complex Glycolipids: Elucidates the structure of novel lipids from mycobacteria. nih.govoup.comresearchgate.net
Interactive Data Table: NMR Techniques in Glycolipid Analysis
| NMR Technique | Information Provided | Example Application |
| 1H-NMR | Information about different kinds of protons and their electronic environments. jchps.com | Characterization of a new glycolipid from Mycobacterium avium-intracellulare complex. nih.gov |
| 13C-NMR | Information about the carbon skeleton of a molecule. oup.com | Confirmation of the structure of a trehalose-containing glycolipid. oup.com |
| 2D-COSY | Shows correlations between coupled protons, revealing connectivity. nih.govoup.com | Assignment of proton and carbon signals in a novel glycolipid acetate. nih.gov |
| 2D-HSQC | Correlates protons with their directly attached carbons. researchgate.net | Global analysis of lipids in mycobacterial extracts. researchgate.net |
Biochemical Approaches for Enzyme Characterization
Understanding the enzymes that catalyze the steps in the this compound pathway is crucial for identifying potential drug targets. Biochemical approaches focus on producing these enzymes in a usable form and then studying their function and kinetics.
Recombinant Protein Expression and Purification
To study the enzymes of the this compound pathway in isolation, they are often produced using recombinant protein expression systems. mdpi.comspringernature.com This involves inserting the gene for the desired enzyme into a host organism, such as Escherichia coli or yeast, which then produces the protein in large quantities. evitria.comfrontiersin.orgnih.gov The choice of expression host is important, as some proteins, particularly those from mycobacteria, can be difficult to express in a soluble and active form in E. coli. nih.gov Sometimes, expressing the protein at lower levels can improve its solubility and proper folding. nih.gov
Once expressed, the recombinant protein needs to be purified from the host cell components. nih.gov This is often achieved by adding an affinity tag (like a His-tag or GST-tag) to the protein, which allows it to be selectively captured on a chromatography column. nih.gov The purified enzyme can then be used for functional studies. This approach has been successfully used to express and purify enzymes involved in the degradation of mycobacterial arabinan (B1173331) and other cell wall components. biorxiv.orgbiorxiv.orgresearchgate.net
Steps in Recombinant Protein Production:
Cloning the gene of interest into an expression vector. evitria.com
Transforming the vector into a suitable host organism. evitria.com
Inducing protein expression.
Lysing the host cells and purifying the recombinant protein, often using affinity chromatography. nih.gov
In Vitro Enzyme Assays and Kinetic Measurements
Once a purified enzyme is obtained, its function can be studied using in vitro enzyme assays. ijper.orgnih.govbiocompare.combellbrooklabs.com These assays measure the rate at which the enzyme converts its substrate into a product under controlled conditions. bellbrooklabs.comeuropa.eu For the enzymes in the this compound pathway, this would involve providing the enzyme with its specific lipid-linked sugar substrate and any necessary co-factors, and then detecting the formation of the product.
Kinetic measurements are a key part of enzyme characterization. europa.eu By varying the concentration of the substrate and measuring the initial reaction velocity, important kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. europa.eu These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. europa.eu Such assays have been developed for various enzymes involved in mycobacterial cell wall biosynthesis, including those that act on arabinan. biorxiv.orgoup.comresearchgate.netnih.gov For example, chromogenic substrates can be synthesized to allow for continuous monitoring of enzyme activity. biorxiv.org Coupled enzyme assays, where the product of one reaction is the substrate for a second, detectable reaction, are also a common strategy. nih.gov
Key Parameters Determined from Enzyme Assays:
Substrate Specificity: Identifying the specific molecules that the enzyme acts upon. oup.com
Kinetic Constants (Km, Vmax): Quantifying the enzyme's catalytic efficiency and substrate affinity. europa.eu
Optimal Conditions: Determining the pH and temperature at which the enzyme is most active. nih.gov
Inhibitor Effects: Assessing how different compounds affect the enzyme's activity, which is crucial for drug discovery. bellbrooklabs.com
Interactive Data Table: Examples of In Vitro Enzyme Assays for Mycobacterial Cell Wall Enzymes
| Enzyme Type | Substrate(s) | Assay Method | Key Findings |
| Arabinosyltransferase | Synthetic arabinoside acceptors, radiolabeled donor | Biphasic extraction and scintillation counting | Determined relative activities of different synthetic acceptors. oup.com |
| D-arabinofuranosidase (GH172) | p-nitrophenyl-α-D-arabinofuranoside (pNP-α-D-Araf), Arabinogalactan (AG) | Spectrophotometric measurement of p-nitrophenol release, Ion chromatography | Determined Michaelis-Menten kinetics and demonstrated activity on mycobacterial arabinogalactan. biorxiv.orgresearchgate.net |
| endo-1,5-α-Arabinanase | CM-linear 1,5-α-L-arabinan | Measurement of reducing sugar release | Defined unit of activity and specificity for (1,5)-α-arabinofuranose linkages. |
| DAP epimerase | DAP isomers | Coupled enzyme system with DAP dehydrogenase or DAP decarboxylase | Development of a reliable kinetic assay. nih.gov |
Molecular Biology and Genetic Engineering Techniques
Molecular biology and genetic engineering techniques are fundamental to the study of the this compound biosynthetic pathway. These methods allow for the manipulation of an organism's genetic material to investigate the functions of specific genes and the enzymes they encode, ultimately revealing their roles in producing polyprenols.
Gene Cloning, Overexpression, and Deletion in Model Organisms
The isolation and functional analysis of genes involved in the this compound pathway are cornerstones of its characterization. creative-biogene.com A primary strategy involves cloning a gene of interest and introducing it into a model organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov This allows researchers to study the gene's function in a controlled system.
Overexpression, the production of a large quantity of the protein encoded by the cloned gene, is a common approach. creative-biogene.com For instance, overexpressing cis-prenyltransferase (cis-PT) genes, which are crucial for polyprenol chain elongation, in these model organisms helps to determine their role in dodecaprenol synthesis. nih.gov Studies have shown that overexpressing cis-PT from the rubber tree (Hevea brasiliensis) in S. cerevisiae leads to an increased production of long-chain polyprenols. nih.gov Similarly, when a cis-PT gene from Arabidopsis thaliana (AtCPT7) was overexpressed in E. coli, it resulted in the synthesis of polyprenols. oup.com
Conversely, gene deletion or "knockout" studies provide evidence for a gene's function by observing the effect of its absence. In A. thaliana, the inactivation (knockout) of the AtCPT7 gene led to the elimination of leaf polyprenols, while its overexpression increased their content, confirming its role in polyprenol synthesis. oup.com In tomato (Solanum lycopersicum), reducing the expression of the SlCPT5 gene using RNA interference (RNAi) resulted in a significant decrease in leaf polyprenols. uoguelph.ca
These genetic manipulations, combined with techniques like Polymerase Chain Reaction (PCR) for gene amplification and DNA sequencing for verification, are essential tools for dissecting the polyprenol biosynthetic pathway. creative-biogene.comlshtm.ac.uk
Table 1: Examples of Gene Manipulation Studies in Polyprenol Biosynthesis
| Gene/Enzyme | Source Organism | Model Organism | Technique | Key Finding | Citation |
| cis-Prenyltransferase (AtCPT7) | Arabidopsis thaliana | Arabidopsis thaliana | Gene Inactivation/Overexpression | Inactivation eliminated leaf polyprenols, while overexpression increased their content. | oup.com |
| Farnesyl Diphosphate (B83284) (FPP) Synthase (ERG20) | Saccharomyces cerevisiae | Saccharomyces cerevisiae | Overexpression | Increased the synthesis of dolichols (a type of polyprenol) nearly 10-fold. | nih.gov |
| cis-Prenyltransferase 5 (SlCPT5) | Solanum lycopersicum | Saccharomyces cerevisiae | Complementation | Rescued the polyprenol-deficient phenotype of the yeast mutant. | uoguelph.ca |
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene. This results in the production of a modified protein with one or more amino acid substitutions, allowing researchers to investigate the function of individual amino acids in the protein's structure and catalytic activity. uoguelph.ca
This method has been crucial in understanding the structure-function relationships of enzymes in the this compound pathway, particularly the cis-prenyltransferases. uoguelph.ca By altering specific amino acids in the enzyme, scientists can identify those that are essential for its catalytic function and those that determine the final chain length of the polyprenol product. For example, research on a cis-prenyltransferase from tomato (SlCPT5) utilized site-directed mutagenesis to identify a set of amino acids that are catalytically essential. uoguelph.ca Similarly, a mutation in the NgBR protein, a subunit of the human cis-prenyltransferase complex, has been shown to cause a congenital disorder of glycosylation, highlighting the critical role of specific residues for enzyme function and human health. nih.gov
Omics Technologies (Transcriptomics, Proteomics, Metabolomics)
"Omics" technologies offer a global perspective on the molecular workings of an organism by analyzing entire sets of biological molecules. humanspecificresearch.orghilarispublisher.com These approaches are invaluable for understanding complex biosynthetic pathways. nih.gov
Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism. humanspecificresearch.org In the context of this compound research, transcriptomics can be used to compare gene expression profiles between high and low polyprenol-producing organisms or under different environmental conditions. This can identify genes that are upregulated or downregulated, suggesting their involvement in the pathway.
Proteomics involves the large-scale study of proteins (the proteome), focusing on their abundance, modifications, and interactions. humanspecificresearch.org Proteomic analysis can identify and quantify the enzymes of the this compound pathway, providing insights into how their levels are regulated.
Metabolomics is the comprehensive analysis of all metabolites within a biological sample. nih.gov This technique can identify and quantify the intermediates and final products of the this compound pathway. It is particularly useful for pinpointing potential bottlenecks in the pathway where a specific metabolite may be accumulating. hilarispublisher.com
By integrating data from these different "omics" fields, a more comprehensive and systems-level understanding of this compound biosynthesis can be achieved. mdpi.com This integrated approach can help to construct detailed pathway models and identify key regulatory points. nih.govnih.gov
Table 2: Applications of Omics Technologies in Polyprenol Research
| Omics Technology | Focus of Analysis | Application in this compound Research | Citation |
| Transcriptomics | RNA transcripts | Identifying and quantifying the expression of genes involved in the biosynthetic pathway. | humanspecificresearch.org |
| Proteomics | Proteins | Identifying and quantifying the enzymes of the biosynthetic pathway and their modifications. | humanspecificresearch.org |
| Metabolomics | Metabolites | Identifying and quantifying pathway intermediates and the final this compound product to understand metabolic flux. | nih.gov |
Comparative Biochemistry and Evolutionary Aspects
Variation in Polyprenyl Chain Lengths Across Organisms
The length of the polyprenyl side chain of crucial molecules like coenzyme Q (CoQ) is not uniform across the biological world; instead, it exhibits significant variation between different organisms. researchgate.netplos.org This diversity in chain length is a key feature of comparative biochemistry and is often utilized in microbial classification. researchgate.net The specific length of the isoprenoid side chain is determined by the polyprenyl diphosphate (B83284) synthase (PDS) enzyme that catalyzes its synthesis. researchgate.net
For instance, humans and the fission yeast Schizosaccharomyces pombe synthesize CoQ with ten isoprene (B109036) units (CoQ10). researchgate.netplos.orgresearchgate.net In contrast, organisms like rats and the plant Arabidopsis thaliana produce CoQ9, which has a nine-unit isoprenoid tail. researchgate.netplos.org The bacterium Escherichia coli synthesizes CoQ8, while the budding yeast Saccharomyces cerevisiae produces the shorter CoQ6. researchgate.netplos.orgresearchgate.net This variation underscores the species-specific nature of polyprenyl diphosphate synthases. researchgate.net The introduction of a PDS gene from one organism into another can lead to the production of CoQ with a chain length characteristic of the donor organism, further confirming that the PDS enzyme dictates the final length of the polyprenyl chain. researchgate.net
The biosynthesis of these polyprenyl chains involves the sequential addition of isopentenyl diphosphate (IPP) to an allylic diphosphate starter molecule. nih.gov E-type PDS enzymes are generally responsible for producing shorter chain polyprenyls, typically ranging from C10 to C50. nih.gov The process is finely regulated, with the enzyme's structure creating a binding cavity that accommodates the growing chain until it reaches a specific length, at which point elongation terminates. nih.gov
Table 1: Variation of Coenzyme Q Polyprenyl Chain Lengths in Different Organisms
| Organism | Coenzyme Q (CoQ) Variant | Number of Isoprene Units |
| Homo sapiens (Humans) | CoQ10 | 10 |
| Schizosaccharomyces pombe | CoQ10 | 10 |
| Mus musculus (Mice) | CoQ9 | 9 |
| Arabidopsis thaliana | CoQ9 | 9 |
| Escherichia coli | CoQ8 | 8 |
| Saccharomyces cerevisiae | CoQ6 | 6 |
Evolutionary Conservation of the Core Dodecaprenyl-MPDA Biosynthesis Pathway
The fundamental biosynthetic pathway for coenzyme Q, which involves the attachment of a polyprenyl tail to a benzoquinone ring precursor, is remarkably conserved across diverse life forms, from bacteria to eukaryotes. mdpi.comrsc.orgnih.gov This conservation points to the ancient origins and essential role of this molecule in cellular respiration. mdpi.comoup.com The core set of reactions, starting from the synthesis of the polyprenyl diphosphate and its subsequent attachment to a precursor like 4-hydroxybenzoic acid (4-HB), is a common thread in prokaryotes and eukaryotes. nih.gov
In eukaryotes, the majority of the biosynthetic reactions occur within the inner mitochondrial membrane, carried out by a suite of proteins encoded by nuclear genes known as COQ genes. mdpi.comnih.gov Many of these COQ genes in yeast have functional orthologs in humans, highlighting a profound functional conservation throughout evolution. portlandpress.com For example, studies in Saccharomyces cerevisiae have been instrumental in identifying the human counterparts involved in CoQ biosynthesis. nih.gov The high degree of similarity between yeast and human COQ genes has even allowed for the use of yeast as a model system to study human CoQ deficiencies. nih.gov
Divergence of Ancillary Enzymes and Regulatory Mechanisms
While the core biosynthetic machinery for coenzyme Q is conserved, the ancillary enzymes and regulatory mechanisms that support and control this pathway show considerable divergence across different evolutionary lineages. This divergence reflects adaptations to different metabolic contexts and cellular environments. oup.com
One area of divergence is in the enzymes responsible for modifying the benzoquinone ring. For example, the hydroxylation steps in CoQ biosynthesis can be catalyzed by different sets of enzymes. Some organisms utilize iron-dependent hydroxylases of the Coq7 family, while others employ flavin monooxygenases (FMOs). oup.com This indicates that different enzymatic solutions have evolved to perform the same chemical transformations.
Furthermore, the composition of the CoQ biosynthetic complex, often referred to as the "CoQ synthome," can differ between species. nih.gov In S. cerevisiae, this complex is composed of several Coq proteins that work in concert. nih.gov While many of these proteins have human homologs, the exact stoichiometry and regulation of the complex may vary. mdpi.com For instance, the protein kinase Coq8 plays a regulatory role in stabilizing the CoQ synthome in yeast, and its function is conserved in its human homolog, ADCK3/COQ8A. portlandpress.com However, some components of the yeast synthome, like Coq11, have human homologs (NDUFA9) whose precise roles and integration into the human complex are still being elucidated. portlandpress.com
The regulation of the pathway also exhibits diversity. In some bacteria, an oxygen-independent pathway for CoQ biosynthesis coexists with the more common oxygen-dependent route, employing different enzymes for the hydroxylation steps. mdpi.com This suggests an evolutionary adaptation to anaerobic environments. mdpi.com The discovery of novel proteins involved in CoQ biosynthesis, such as Coq11 and Coq12 in S. pombe, which are involved in the synthesis of the precursor p-hydroxybenzoic acid (PHB), further illustrates the evolutionary plasticity of the ancillary components of this vital pathway. nih.gov
Phylogenetic Analysis of COQ Genes and Homologous Enzymes
Phylogenetic analysis of the COQ genes and their homologous enzymes provides deep insights into the evolutionary history of the coenzyme Q biosynthetic pathway. These studies reveal how the genes encoding the biosynthetic enzymes have evolved through processes like gene duplication, horizontal gene transfer, and gene loss. oup.com
The COQ genes are named based on the order of their discovery in Saccharomyces cerevisiae (COQ1 through COQ9). nih.gov Orthologs of these genes have been identified in a wide range of eukaryotes, including humans and plants. plos.orgnih.gov Comparative genomics has shown a high degree of functional conservation, where a human COQ gene can often complement a mutation in the corresponding yeast gene. plos.orgportlandpress.com
However, the evolutionary history is not always one-to-one. For example, the yeast COQ1 gene, which encodes the hexaprenyl-diphosphate synthase, has two orthologs in humans, PDSS1 and PDSS2. nih.gov These two proteins form a heterodimeric enzyme responsible for synthesizing the decaprenyl diphosphate tail of human CoQ10. nih.gov Similarly, the yeast COQ8 gene has two human orthologs, ADCK3/COQ8A and ADCK4/COQ8B. nih.gov
Phylogenetic trees constructed from the sequences of COQ genes and related enzymes from different species generally align with the known evolutionary relationships between those organisms. nih.gov For instance, the analysis of enzymes involved in amino acid biosynthesis in fungi shows that the evolution of the pathway is consistent with the species' phylogeny. nih.gov Similar analyses of the COQ genes help to trace the evolutionary trajectory of the CoQ pathway and understand how variations in the pathway, such as the length of the polyprenyl tail, have arisen. oup.com The study of these gene families, like the polyprenyl transferases, reveals a complex history of diversification that has led to the wide array of isoprenoid compounds found in nature. frontiersin.org
Future Research Directions
Unidentified Enzymes and Mechanisms in the Pathway
A primary challenge in the study of dodecaprenyl-phosphate derivatives is the incomplete characterization of their biosynthetic pathways. Future research must prioritize the identification and functional analysis of currently unknown enzymes and the elucidation of their precise mechanisms.
For instance, in the biosynthesis of dodecaprenyl-phosphate-galacturonic acid (Dod-P-GalA) in Rhizobium leguminosarum, the complete pathway remains unelucidated. nih.gov While a gene, orf3, is proposed to encode the glycosyltransferase that attaches the galacturonic acid moiety to the dodecaprenyl phosphate (B84403) carrier, its activity has not yet been demonstrated in vitro. nih.gov Furthermore, the "flippase" enzyme responsible for translocating the completed Dod-P-GalA molecule across the inner bacterial membrane to the periplasm is currently unknown. nih.gov Identifying these transmembrane transporters is a critical step.
Similarly, the dephosphorylation of dodecaprenyl diphosphate (B83284) to dodecaprenyl phosphate, a necessary activation step for its function as a carrier, is catalyzed by phosphatases. While various phosphatases exist, the specific enzymes dedicated to this substrate in many organisms are not fully characterized. In other related pathways, such as the mitochondrial deoxyribonucleoside salvage pathway, key monophosphate kinases remain unidentified, highlighting a common gap in our understanding of phosphate transfer reactions. plos.org
Future research should employ a combination of genetic screening, protein expression and purification, and in vitro enzymatic assays to identify these missing components. Homology-based screening, using sequences of known polyprenyl-phosphate-modifying enzymes, could provide initial leads. nih.gov
Comprehensive Mapping of Regulatory Networks
The biosynthesis of dodecaprenyl phosphate and its derivatives does not occur in isolation. It is intricately linked to central metabolism and is subject to complex regulatory networks that balance the supply of precursors with cellular demand. The backbone of dodecaprenyl phosphate is synthesized via isoprenoid biosynthetic pathways, primarily the mevalonate (B85504) (MVA) and methylerythritol phosphate (MEP) pathways. researchgate.netnih.govfrontiersin.org
Future work must focus on mapping the specific regulatory networks that govern the flux towards dodecaprenyl-containing molecules. Key research questions include:
How is the expression of the dodecaprenyl diphosphate synthase and the subsequent modifying enzymes (e.g., glycosyltransferases) regulated at the transcriptional and post-transcriptional levels?
What signaling molecules or metabolic states trigger an increase or decrease in the production of these compounds?
How does the cell coordinate the MVA and MEP pathways to ensure a sufficient supply of the C60 isoprenoid precursor? frontiersin.orgnih.gov
Studies on plant isoprenoid biosynthesis have revealed complex regulation by transcription factors (such as WRKY, bZIP, and PIFs), light, and stress signals. researchgate.netnih.gov Similar comprehensive studies are needed for the dodecaprenyl-phosphate pathways in bacteria. This will involve techniques like ChIP-seq to identify transcription factor binding sites and RNA-seq to analyze gene expression changes under different conditions, ultimately leading to a detailed map of the regulatory circuitry. nih.gov
Advanced Metabolic Engineering Strategies
With a better understanding of the pathway and its regulation, advanced metabolic engineering strategies can be developed to harness these pathways for various applications. The production of valuable terpenoids and polyprenoids has often been enhanced by engineering the precursor pathways. d-nb.infomdpi.commdpi.com
Future metabolic engineering efforts could focus on several key areas:
Enhancing Precursor Supply: Overexpression of rate-limiting enzymes in the MEP and MVA pathways, such as DXP synthase (Dxs) and HMGR, respectively, can increase the pool of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the basic building blocks. frontiersin.orgnih.gov
Directing Flux to the C60 Backbone: Fine-tuning the expression of the specific dodecaprenyl diphosphate synthase will be crucial to channel precursors towards the desired C60 backbone, minimizing the formation of shorter or longer polyprenyl chains. mdpi.com
Introducing and Optimizing Downstream Enzymes: Once the unidentified glycosyltransferases and other modifying enzymes are characterized, they can be introduced into robust microbial chassis like E. coli or Saccharomyces cerevisiae. nih.gov Codon optimization, promoter engineering, and protein engineering can be used to maximize the activity and stability of these enzymes.
Dynamic Regulation: Implementing dynamic regulatory circuits, where gene expression is controlled by biosensors that detect intermediate metabolites, can help balance metabolic flux and avoid the accumulation of toxic intermediates, moving the cell from a growth phase to a production phase. univ-tours.fr
Systems Biology Approaches for Holistic Pathway Understanding
To truly comprehend the complexity of dodecaprenyl-phosphate derivative biosynthesis, a systems biology approach is indispensable. nih.gov This involves integrating multiple layers of biological information—genomics, transcriptomics, proteomics, and metabolomics—to create a holistic, quantitative model of the pathway and its interactions with the rest of the cell. nih.govnih.gov
Future research should aim to:
Generate multi-omics datasets for organisms that produce these compounds under various genetic and environmental perturbations.
Construct genome-scale metabolic models that include the detailed biosynthetic pathway of the dodecaprenyl-phosphate derivative.
Use these models to predict metabolic bottlenecks, identify novel regulatory interactions, and design more effective metabolic engineering strategies.
A systems-level investigation can reveal non-obvious points of control, such as the role of post-translational modifications of pathway enzymes or the impact of precursor exchange between cellular compartments, as has been shown in plant terpenoid metabolism. nih.govfrontiersin.org
Exploration of Novel Organisms for Pathway Discovery
The known producers of dodecaprenyl-phosphate derivatives, such as Rhizobium, Mycobacterium, and Francisella, represent only a tiny fraction of microbial diversity. researchgate.netnih.govnih.gov The vast, largely untapped reservoir of microbial life, including unculturable bacteria and those from extreme environments, likely holds novel enzymes and pathways for the biosynthesis of unique polyprenyl-phosphate derivatives.
A significant future direction is the bio-prospecting of these organisms. Genome-driven discovery, where the genomes of diverse microbes are sequenced and mined for genes homologous to known pathway components, is a powerful strategy. mdpi.comresearchgate.net This approach can rapidly identify novel candidate enzymes—such as glycosyltransferases, phosphatases, and synthases—with potentially unique substrate specificities or improved catalytic properties. mdpi.comresearchgate.net The discovery of a dodecaprenyl-phosphate galacturonate synthase in Rhizobium johnstonii and a decaprenyl diphosphate synthase in Mycobacterium tuberculosis are prime examples of what can be found. nih.govuniprot.orgnih.gov Exploring diverse genera, like Aneurinibacillus, may reveal enzymes with novel industrial applications. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing Dodecaprenyl-MPDA in academic research?
- Answer: Synthesis typically involves multi-step organic reactions, with emphasis on precursor selection (e.g., polyprenyl derivatives) and purification techniques like HPLC or flash chromatography. Critical parameters include solvent polarity, temperature control, and reaction time optimization. Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .
- Key Considerations: Validate intermediate stability using TLC or GC-MS to avoid side-product accumulation. Document reaction yields and purity thresholds for reproducibility .
Q. How should researchers design experiments to assess this compound’s biochemical interactions?
- Answer: Begin with in vitro assays (e.g., enzyme inhibition kinetics or binding affinity studies) using recombinant proteins or cell lysates. Include positive/negative controls (e.g., known inhibitors or substrates) and replicate experiments ≥3 times to account for variability. Use dose-response curves to establish EC₅₀/IC₅₀ values .
- Data Interpretation: Compare results against literature benchmarks for analogous compounds. Address discrepancies by re-evaluating assay conditions (e.g., pH, cofactors) .
Q. What analytical techniques are critical for validating this compound purity in preclinical studies?
- Answer: Combine chromatographic (HPLC, UPLC) and spectroscopic methods (FTIR, UV-Vis) to detect impurities. For quantification, use internal standards (e.g., deuterated analogs) and validate methods per ICH guidelines (linearity, accuracy, precision) .
- Troubleshooting: If batch-to-batch variability exceeds 5%, re-examine synthesis protocols or storage conditions (e.g., light sensitivity, temperature) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Perform controlled experiments isolating variables (e.g., oxygen tension in cell cultures) and apply statistical tests (ANOVA, Tukey’s HSD) to assess significance .
- Case Study: If Study A reports cytotoxicity at 10 μM while Study B shows no effect at 50 μM, investigate differences in cell viability assays (MTT vs. resazurin) or exposure duration .
Q. What strategies ensure compliance with FDA/PMDA guidelines when submitting this compound data for regulatory review?
- Answer: Adhere to the Study Data Standardization Plan (SDSP), including standardized datasets (CDISC SEND format) and validated analytical methods. Pre-submission meetings with agencies are critical to align on endpoints and statistical analysis plans .
- Documentation: Include raw data (e.g., chromatograms, spectral scans) in supplementary materials and cross-reference with the Study Data Reviewer’s Guide (SDRG) for transparency .
Q. How can multi-omics approaches enhance mechanistic studies of this compound?
- Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map compound-induced pathway alterations. Use bioinformatics tools (KEGG, STRING) to identify enriched pathways and validate findings with CRISPR/Cas9 knockouts or siRNA silencing .
- Data Integration: Apply weighted gene co-expression network analysis (WGCNA) to prioritize high-impact targets and reduce false-discovery rates .
Q. What ethical and reproducibility standards apply to in vivo studies of this compound?
- Answer: Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power calculations. For human-derived samples, obtain IRB approval and document informed consent processes. Share protocols on repositories like Protocols.io to enhance reproducibility .
- Compliance: Regularly audit data logs (e.g., electronic lab notebooks) to ensure traceability and address deviations in real-time .
Methodological Frameworks
Table 1: Key Data Quality Metrics for this compound Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
